2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline is an organic compound characterized by its unique molecular structure, which includes a tetrahydroisoquinoline core and a pyridine ring substituted with a bromine and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₅H₁₅BrN₂, and it has a CAS number of 1219967-56-2 .
This compound falls under the classification of heterocyclic compounds, specifically isoquinolines. Isoquinoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the pyridine moiety enhances the compound's potential interactions with biological targets .
The synthesis of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for maximizing yield. For instance, using dry solvents and specific bases can significantly enhance the efficiency of the coupling reaction .
The molecular structure of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline features:
The structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .
2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
These reactions are essential for further functionalization of the compound to enhance its biological activity or modify its pharmacokinetic properties.
The mechanism of action for 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific biological targets such as enzymes or receptors. The compound may act as an inhibitor or modulator by binding to active sites or allosteric sites on these proteins. For example:
Understanding these mechanisms is crucial for predicting the therapeutic potential of this compound.
Analytical techniques such as Infrared (IR) spectroscopy can provide insights into functional groups present within the compound. Additionally, NMR spectroscopy offers detailed information about hydrogen and carbon environments within the molecule .
The applications of 2-(5-Bromo-4-methyl-2-pyridinyl)-1,2,3,4-tetrahydroisoquinoline span various fields:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold in natural product isolation and drug discovery. Historically, THIQ-containing alkaloids like saframycin A (antitumor antibiotic) and naphthyridinomycin established early pharmacological interest due to their potent bioactivities [4]. Synthetic THIQ derivatives gained prominence with the development of orexin receptor antagonists for neurological disorders. For instance, almorexant (ACT078573), a dual orexin receptor antagonist (DORA) containing a THIQ core, reached clinical trials for insomnia, validating this scaffold's druggability [3] [8]. Subsequent efforts focused on optimizing selectivity within the orexin receptor subtypes (OX1 vs. OX2), leading to compounds like ACT-335827, which exhibits >50-fold selectivity for OX1 receptors (IC₅₀: OX1 = 6 nM, OX2 = 417 nM) [3]. The THIQ framework's versatility enables strategic modifications at positions C1, C6, and C7, allowing fine-tuning of receptor affinity, metabolic stability, and blood-brain barrier permeability [8]. Key clinical candidates derived from THIQ are summarized below:
Table 1: Clinically Significant THIQ-Based Compounds
Compound | Pharmacological Class | Key Indication | Structural Features |
---|---|---|---|
Almorexant (ACT078573) | Dual Orexin Receptor Antagonist (DORA) | Insomnia | 6,7-Dimethoxy-THIQ with trifluoromethylphenyl |
ACT-335827 | Selective OX1 Antagonist | Addiction/Anxiety | Phenylglycine-amide at C1 |
RTIOX-276 | OX1 Antagonist (Ke = 4.2 nM) | Drug addiction | 7-Trifluoroethoxy substitution |
The 5-bromo-4-methylpyridinyl moiety acts as a critical pharmacophore enhancing target affinity and selectivity in THIQ hybrids. Bromine’s bulky hydrophobic character augments π-stacking interactions within hydrophobic receptor pockets, while the methyl group modulates electron density and metabolic stability [6] [8]. In orexin receptor antagonists, replacing classic alkoxy groups (e.g., methoxy) with bromo-heteroaromatics significantly improved OX1 potency:
Table 2: Impact of Bromo-Methylpyridinyl Substitutions on THIQ Activity
THIQ Substituent at C7 | OX1 Ke (nM) | OX2 Ke (nM) | Selectivity (OX1/OX2) |
---|---|---|---|
None (7-H) | >10,000 | >10,000 | ~1 |
7-Benzyloxy | 850 | >10,000 | >11 |
7-(Pyridin-2-ylmethyl) | 210–250 | >10,000 | >40 |
7-(5-Bromo-pyridin-2-yl) | <100 | >10,000 | >100 |
THIQ-bromo-methylpyridinyl hybrids exhibit pronounced activity in central nervous system (CNS) disorders, particularly via orexin receptor modulation. The OX1 receptor, densely expressed in brain regions governing reward and stress (e.g., ventral tegmental area, amygdala), is a validated target for addiction therapy [1] [8]. Key findings include:
Table 3: Neuropharmacological Targets of Bromo-Methylpyridinyl-THIQ Hybrids
Target Receptor | Biological Effect | Therapeutic Implication | Evidence |
---|---|---|---|
OX1 Receptor | Inhibition of orexin-A-induced Ca²⁺ flux | Reduced drug reinstatement | [3] [8] |
OX1 Receptor | Attenuation of dopamine release in VTA | Decreased reward sensitization | [1] [8] |
Unidentified CNS Targets | α-Glucosidase inhibition (IC₅₀ ~12–102 μM) | Antidiabetic potential | [6] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7